molecular formula C9H11BO3 B13096085 Chroman-7-ylboronic acid

Chroman-7-ylboronic acid

Cat. No.: B13096085
M. Wt: 177.99 g/mol
InChI Key: MGPOHFRJVFWGRV-UHFFFAOYSA-N
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Description

Chroman-7-ylboronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a chroman ring, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-7-ylboronic acid can be synthesized through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Chroman-7-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a hydroborate.

    Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chroman-7-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism by which chroman-7-ylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The pathways involved often include the inhibition of enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Thiopheneboronic acid
  • 4-Pyridylboronic acid

Comparison: Chroman-7-ylboronic acid is unique due to its chroman ring structure, which imparts distinct chemical properties compared to other boronic acids. For example, phenylboronic acid lacks the bicyclic structure, making it less versatile in certain synthetic applications. Similarly, 2-thiopheneboronic acid and 4-pyridylboronic acid have different electronic properties due to the presence of heteroatoms in their ring structures .

Properties

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-7-ylboronic acid

InChI

InChI=1S/C9H11BO3/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,11-12H,1-2,5H2

InChI Key

MGPOHFRJVFWGRV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CCCO2)C=C1)(O)O

Origin of Product

United States

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